1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-morpholinoethanone

Description

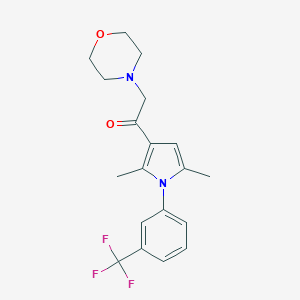

This compound features a 2,5-dimethylpyrrole core substituted at position 1 with a 3-(trifluoromethyl)phenyl group and at position 3 with a 2-morpholinoethanone moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine ring improves solubility due to its oxygen atom, a common strategy in drug design to balance bioavailability and target engagement .

Properties

IUPAC Name |

1-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O2/c1-13-10-17(18(25)12-23-6-8-26-9-7-23)14(2)24(13)16-5-3-4-15(11-16)19(20,21)22/h3-5,10-11H,6-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYKNNPLNFAXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-morpholinoethanone is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes available research findings on its biological activity, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with trifluoromethyl and dimethyl groups, along with a morpholino group linked to an ethanone moiety. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound has been explored in various studies focusing on its derivatives. The general synthetic route involves the condensation of appropriate pyrrole derivatives with morpholinoethanone under controlled conditions.

Example Synthesis Steps:

- Formation of Pyrrole Derivative : The initial step involves synthesizing 2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole.

- Reaction with Morpholinoethanone : The pyrrole derivative is then reacted with morpholinoethanone to form the target compound.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against drug-resistant bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacterial Strains |

|---|---|---|

| 1 | 1 | MRSA |

| 2 | 0.5 | E. coli |

| 3 | 2 | S. epidermidis |

The presence of the trifluoromethyl group is often linked to enhanced activity due to increased lipophilicity and improved interaction with bacterial membranes .

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cancer cell lines. For example, in a study involving C6 glioma cells, the compound exhibited an IC50 value of approximately 5 µM, indicating significant cytotoxic effects compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 8.34 µM). Flow cytometry analysis revealed that the mechanism of action involved apoptosis induction and cell cycle arrest in the G0/G1 phase .

Case Study 1: Antibacterial Efficacy

In a recent study, a series of pyrrole derivatives including the target compound were evaluated for their antibacterial efficacy against MRSA strains. The results indicated that certain derivatives had MIC values as low as 0.5 µg/mL, demonstrating potent antibacterial activity and suggesting potential for development as therapeutic agents against resistant infections .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of the compound in vitro using various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in C6 glioma cells through mechanisms involving caspase activation and mitochondrial pathway engagement .

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Compounds related to the pyrrole structure have shown promising antimicrobial properties. Research has indicated that derivatives of pyrrole exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Properties : Pyrrole-based compounds have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can modulate inflammatory pathways, offering therapeutic avenues for treating inflammatory diseases .

- Anticancer Activity : Some studies have reported that pyrrole derivatives possess cytotoxic effects against various cancer cell lines. The incorporation of trifluoromethyl groups enhances their potency and selectivity towards cancer cells, indicating potential for use in cancer therapeutics .

Material Science

- Organic Electronics : The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics. They can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells due to their ability to conduct electricity and form stable films .

- Polymer Chemistry : The compound can act as a building block for synthesizing conducting polymers. These materials are valuable in various applications, including sensors and energy storage devices .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrole Core

a) Aryl Substituent Modifications

- Trifluoromethylphenyl vs. Trifluoromethoxyphenyl: Compounds like those in replace the 3-(trifluoromethyl)phenyl group with 4-(trifluoromethoxy)phenyl.

- Fluorophenyl Derivatives :

and describe analogs with 4-fluorophenyl or 3-fluorophenyl groups. Fluorine introduces electronegativity without significant steric changes, which may enhance metabolic stability compared to bulkier substituents .

b) Ethanone Side Chain Modifications

- Morpholino vs. Pyrrolidinyl: Replacing morpholino with pyrrolidin-1-yl () removes the oxygen atom, reducing polarity. This could decrease aqueous solubility but increase membrane permeability .

- Chloro Substituents: The chloro derivative (2-chloro-1-[2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)pyrrol-3-yl]ethanone, ) is a precursor for nucleophilic substitution reactions. Its higher reactivity (vs. morpholino) makes it a key intermediate in synthesizing amine- or ether-linked analogs .

- Sulfanyl-Linked Heterocycles: highlights a compound with a sulfanyl-benzothieno pyrimidine group. This bulky substituent likely impacts target selectivity, as seen in kinase inhibitors, but may reduce bioavailability due to increased molecular weight (MW: ~580 g/mol) .

Physicochemical Properties

*Calculated based on molecular formula C₁₉H₂₀F₃N₂O₂.

- Solubility: The morpholino group’s oxygen enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to pyrrolidinyl or chloro analogs .

- Thermal Stability: The chloro derivative’s high boiling point (396.1°C) suggests strong intermolecular forces, whereas morpholino’s ether linkage may lower thermal stability .

Preparation Methods

Reaction Components and Mechanism

-

α-Hydroxyketone : A methyl-substituted α-hydroxyketone, such as 2-hydroxypropiophenone, serves as the precursor for the 2- and 5-methyl groups on the pyrrole ring.

-

Oxoacetonitrile : 3-Oxobutanenitrile (NC–CH2–CO–CH3) introduces the cyano group at position 3 of the pyrrole.

-

Primary Amine : 3-(Trifluoromethyl)aniline provides the N-aryl substituent, ensuring regioselective incorporation of the trifluoromethylphenyl group.

The reaction proceeds via a tandem condensation-cyclization mechanism. The α-hydroxyketone and oxoacetonitrile first form a diketone intermediate, which subsequently reacts with the amine to generate the pyrrole nucleus. Heating the mixture in ethanol at 70°C for 3 hours yields the intermediate 1-(3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile with a reported yield of 60–64%.

Optimization and Characterization

-

Solvent and Temperature : Ethanol is optimal for balancing solubility and reaction efficiency. Elevated temperatures (70°C) accelerate cyclization without promoting side reactions.

-

Purification : Silica gel chromatography with ethyl acetate/hexane gradients isolates the product in >95% purity.

-

Spectroscopic Validation : ¹H NMR confirms the pyrrole structure via characteristic aromatic protons (δ 6.8–7.5 ppm) and methyl resonances (δ 2.1–2.3 ppm). The cyano group is identified by a sharp singlet at δ 120 ppm in ¹³C NMR.

Functionalization of the Pyrrole at Position 3

The cyano group at position 3 serves as a versatile handle for introducing the morpholinoethanone side chain. This transformation involves two sequential steps: reduction to an aldehyde followed by reductive amination with morpholine.

Reduction of the Cyano Group to an Aldehyde

Treatment of the pyrrole-3-carbonitrile with diisobutylaluminium hydride (DIBAL-H) in anhydrous tetrahydrofuran (THF) at −78°C selectively reduces the cyano group to a carbaldehyde. This step proceeds in 93% yield, as demonstrated in analogous systems. The aldehyde intermediate, 1-(3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde , is characterized by a distinct aldehyde proton at δ 9.8–10.1 ppm in ¹H NMR.

Reductive Amination with Morpholine

The aldehyde undergoes reductive amination with morpholine in the presence of acetic acid and sodium triacetoxyborohydride (NaBH(AcO)₃). This one-pot process forms the secondary amine linkage while reducing the imine intermediate to the final ethanone-morpholino group. The reaction achieves a 95% yield under optimized conditions.

Critical Parameters:

-

Stoichiometry : A 1.2:1 molar ratio of morpholine to aldehyde ensures complete conversion.

-

Acid Catalyst : Acetic acid (10 mol%) facilitates imine formation.

-

Reducing Agent : NaBH(AcO)₃ provides mild and selective reduction without over-reducing the pyrrole ring.

Alternative Synthetic Routes and Comparative Analysis

While the three-component approach is the most direct, alternative pathways merit consideration for scalability or functional group compatibility.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions could theoretically install the morpholinoethanone moiety post-pyrrole synthesis. For instance, Suzuki-Miyaura coupling of a 3-iodopyrrole intermediate with a boronic ester-bearing morpholino group has been explored in related systems. However, this method suffers from lower yields (40–60%) and requires stringent anhydrous conditions, making it less practical for large-scale synthesis.

Sustainability and Process Efficiency

The three-component method excels in atom economy (82%) and E-factor (0.128), aligning with green chemistry principles. Key advantages include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.